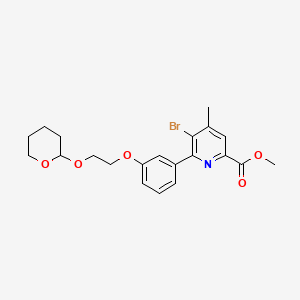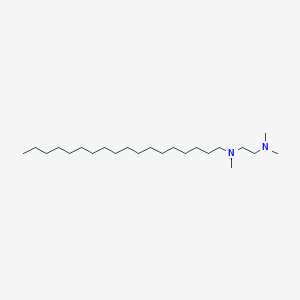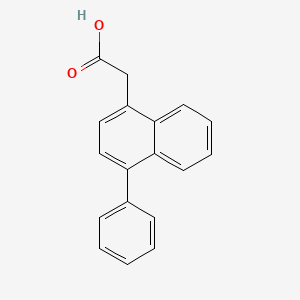
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring attached to a pyridine ring through a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid typically involves the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a suitable boric acid ester to form a pyridine-boron complex. Finally, the complex is treated with a proton source to yield the desired boronic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons .
Applications De Recherche Scientifique
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the formation of stable covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .
Comparaison Avec Des Composés Similaires
Pyridine-4-boronic acid pinacol ester: Used in similar applications, particularly in Suzuki-Miyaura coupling reactions.
2-Aminopyridine-4-boronic acid pinacol ester: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid is unique due to its specific structure, which combines a pyrimidine ring with a pyridine ring through a boronic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H8BN3O2 |
|---|---|
Poids moléculaire |
200.99 g/mol |
Nom IUPAC |
(2-pyrimidin-5-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-1-2-13-9(3-8)7-4-11-6-12-5-7/h1-6,14-15H |
Clé InChI |
MDFDWJRYAMQIFU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)C2=CN=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)


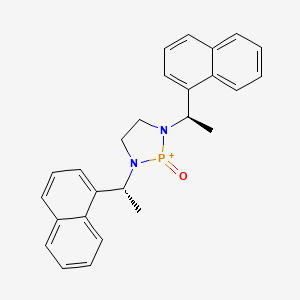

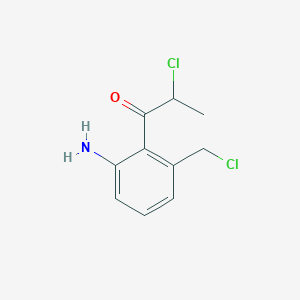


![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)
